

sn-1-O-hexadecylglycerol biological role

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Compound Focus: 1-O-Hexadecylglycerol

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Molecular Profile & Core Functions

1-O-Hexadecyl-sn-glycerol (HG) is a naturally occurring ether lipid with the molecular formula $C_{19}H_{40}O_3$ and a molecular weight of 316.52 g/mol [1]. It serves as a key precursor in the ether lipid biosynthesis pathway, entering after phosphorylation by alkylglycerol kinase [2] [3].

HG plays several important biological roles:

- **Modulates Lipid Metabolism:** Compensates for defects in ether-lipid biosynthesis and induces extensive lipidomic changes [2] [3]
- **Inhibits Cancer Phenotypes:** Suppresses proliferation, anchorage-independent growth, and invasion in human prostate cancer cells [1]
- **Stimulates Exosome Release:** Increases the number of exosomes released by cells and alters their protein composition [4]
- **Confers Cytoprotection:** Protects cells against bacterial toxins like Shiga toxin [5]

Quantitative Lipidomic Changes

HG treatment in HEP-2 cells causes major lipidomic changes. The table below summarizes key quantitative changes for selected lipid classes compared to untreated controls.

Lipid Class	Abbreviation	Change with HG	Change with Palmitin (Control)	Notes
Ether-linked Glycerophospholipids	Ether-GPs	Increased [2] [3]	Not Discussed	Specific increase in species with 16C sn-1 chain [2] [3]
Lysophosphatidylinositol	LPI	~50x Increase [2] [3]	Not Discussed	Highly specific, massive increase [2] [3]
Glycosphingolipids	GSLs	Decreased to 50-70% of control [2] [3] [5]	Not Discussed	Includes receptor Gb3 for Shiga toxin [5]
Ceramide	Cer	Increased [2] [3]	Increased [2] [3]	Effect is not ether lipid-specific [2] [3]
Phosphatidylinositol	PI	Increased [2] [3]	Increased [2] [3]	Effect is not ether lipid-specific [2] [3]

HG-induced reduction of glycosphingolipids (including Gb3) and inhibition of Golgi-to-ER transport underlies the protective effect against Shiga toxin [5].

Therapeutic Potential & Experimental Evidence

Protection Against Shiga Toxin

- **Effect:** Pretreatment with HG protected multiple cell lines (HEp-2, HMEC-1, HBMEC) against Shiga toxin and Shiga toxin 2, increasing the IC₅₀ for cytotoxicity by approximately 30 times [5].
- **Mechanism:** Protection involves reduced toxin binding due to lower Gb3 levels and inhibited retrograde transport from the Golgi apparatus to the endoplasmic reticulum [5].
- **Specificity:** The analogous acylglycerol, dl- α -palmitin (DP), did not provide protection, confirming the effect is specific to the ether lipid structure [5].

Anti-Cancer Properties

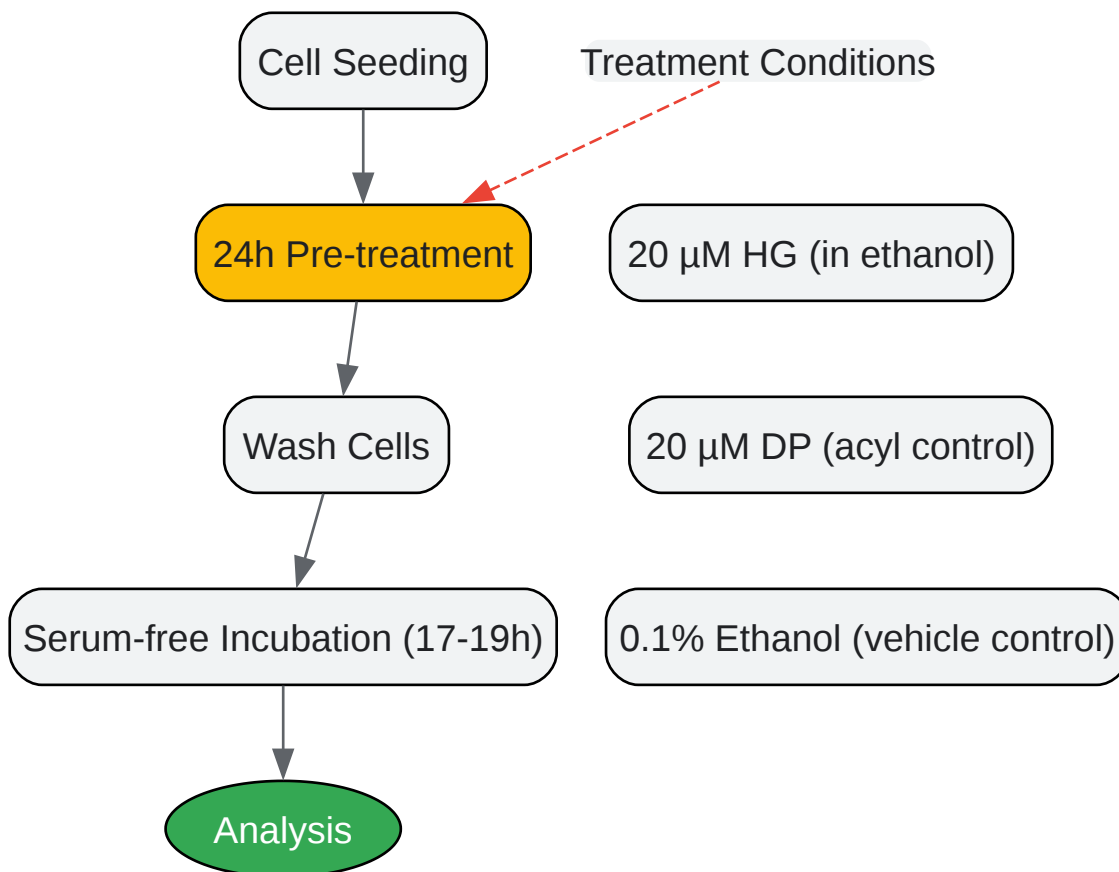
- **Observations:** HG inhibits cellular proliferation, anchorage-independent growth, and invasion in human prostate cancer cell lines [1].
- **Proposed Mechanism:** Anti-cancer effects may be linked to altered lipid metabolism and signaling, though exact mechanisms are still under investigation [1].

Stimulation of Exosome Release

- **Finding:** Treating PC-3 cells with HG doubled cellular ether lipid levels and increased the number of exosomes released [4].
- **Additional Effect:** HG also changed the protein composition of the exosomes [4]. This highlights a role for ether lipids in regulating extracellular vesicle biology, which is important for cell-cell communication [4].

Standard Experimental Protocol

A typical methodology for studying HG in cell culture is outlined below. This workflow is synthesized from multiple studies [2] [4] [5].



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Standard workflow for HG treatment in cell culture studies.

Key Protocol Details

- **Cell Lines:** Commonly used lines include HEp-2 (epidermoid carcinoma), PC-3 (prostate cancer), and various endothelial cells like HMEC-1 and HBMEC [2] [4] [5].
- **Treatment:** Cells are typically pre-treated with **20 µM HG** for 24 hours in complete medium [2] [4]. The control substance is often **20 µM dl-α-palmitin (DP)**, an acyl-glycerol analog, to distinguish effects of the ether bond [2] [3]. Vehicle control (e.g., 0.1% ethanol) is essential [2].
- **Assessments:** Post-treatment analyses include mass spectrometry-based lipidomics, cell viability assays (MTT, protein synthesis), analysis of intracellular toxin transport, and exosome characterization [2] [4] [5].

HG is a versatile tool for manipulating cellular ether lipid levels, with effects on membrane trafficking, signal transduction, and protection against toxins. Its well-defined experimental protocols and compelling biological data make it a promising candidate for further therapeutic development.

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